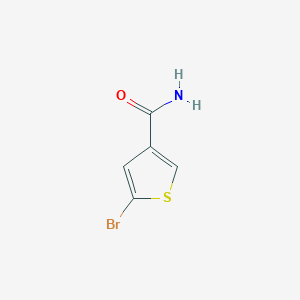![molecular formula C12H22N2O2 B1287322 5-Boc-Octahydropyrrolo[3,4-c]pyridine CAS No. 351370-99-5](/img/structure/B1287322.png)
5-Boc-Octahydropyrrolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-Boc-Octahydropyrrolo[3,4-c]pyridine" is a derivative within the broader class of octahydropyrrolopyridine compounds. These derivatives are of significant interest due to their biological activities, particularly as antagonists to the C-C chemokine receptor type 5 (CCR5), which is a target for anti-HIV-1 therapies .
Synthesis Analysis
The synthesis of octahydropyrrolopyridine derivatives involves multiple steps, including nucleophilic substitution reactions and the Suzuki reaction, as indicated by the synthesis of a related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Although the specific synthesis route for "5-Boc-Octahydropyrrolo[3,4-c]pyridine" is not detailed in the provided papers, it can be inferred that similar synthetic strategies may be employed, involving protected intermediates and potentially palladium-catalyzed cross-coupling reactions.
Molecular Structure Analysis
The molecular structure of octahydropyrrolopyridine derivatives can be complex, with the presence of multiple chiral centers and heteroatoms. Single crystal X-ray analysis is a common technique used to determine the precise structure of such compounds, as demonstrated in the study of a related pyridine derivative . Density Functional Theory (DFT) calculations are also employed to optimize the crystal structure and perform conformational analysis, which is crucial for understanding the three-dimensional arrangement of atoms and the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The octahydropyrrolopyridine derivatives are reactive intermediates that can undergo various chemical reactions. For instance, the photocycloaddition of dihydropyrrolones and dihydropyridinones with alkenyl side chains has been studied, leading to products with perfect diastereoselectivity . These reactions are sensitive to conditions such as solvent choice and temperature, and the use of chiral complexing agents has been proposed to achieve enantioselective outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of octahydropyrrolopyridine derivatives are influenced by their molecular structure. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are utilized to characterize these compounds . The analysis includes determining geometric parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and vibrational absorption bands. Hirshfeld analysis is another tool used to study the intermolecular interactions within the crystal lattice, which can affect the compound's solubility, stability, and reactivity.
Scientific Research Applications
Selective Nicotinic Acetylcholine Receptor Ligands
A study by Bunnelle et al. (2009) explored the affinity of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles towards alpha4beta2 and/or alpha7 nicotinic acetylcholine receptors (nAChRs). These compounds showed high affinity, and simple substitution patterns enabled the creation of ligands selectively targeting either nAChR subtype. This research provides insights into ligand binding domains of these receptors (Bunnelle et al., 2009).
Complexes in Chemical Synthesis
Gemili et al. (2017) synthesized Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole with N-benzoylthiourea derivatives. These complexes showed potential as ligands in various chemical processes, demonstrating the versatility of the octahydropyrrolo[3,4-c]pyrrole structure in creating complex metal ions (Gemili et al., 2017).
Photophysical Properties in Dye Synthesis
Khan et al. (2010) investigated nucleophilic substitution reactions involving octahydropyrrolo[3,4-c]pyrrole, leading to the synthesis of boron-dipyrromethenes (BODIPYs). These compounds showed unique photophysical properties, indicating their potential use in dye synthesis and photophysical studies (Khan et al., 2010).
Novel Synthesis Approaches
Yakovenko and Vovk (2021) developed new methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. These approaches highlight the potential of 5-Boc-Octahydropyrrolo[3,4-c]pyridine in constructing novel biologically active scaffolds (Yakovenko & Vovk, 2021).
Biological Activities
Wang et al. (2017) synthesized octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists. These compounds showed significant anti-HIV-1 activities, suggesting their therapeutic potential in treating HIV-1 infections (Wang et al., 2017).
properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPRHCNWAEZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599234 |
Source


|
| Record name | tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351370-99-5, 1257389-94-8 |
Source


|
| Record name | tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

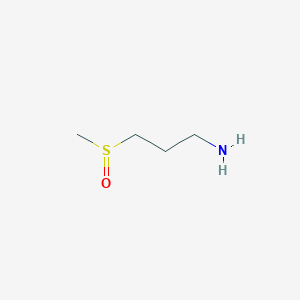
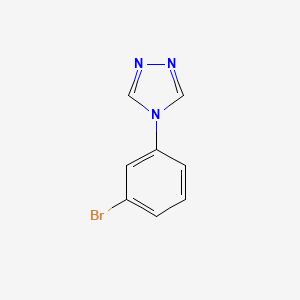
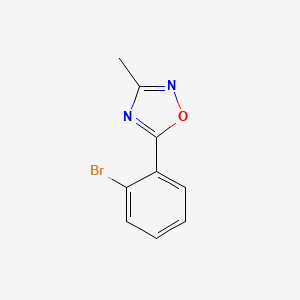


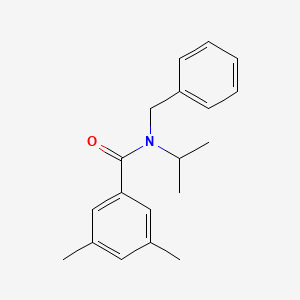


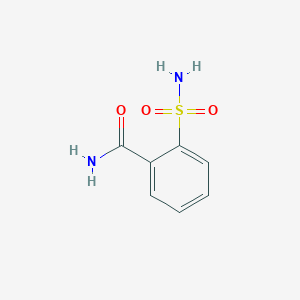
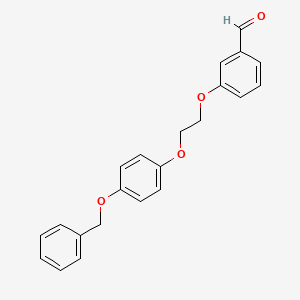
![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)
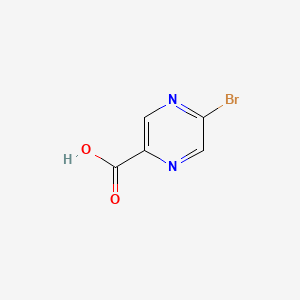
![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)
